molecular formula C11H13ClO3 B1369187 3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid

3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid

Cat. No.: B1369187
M. Wt: 228.67 g/mol
InChI Key: XHWMOAVPNOQVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid is a chemical compound with the molecular formula C11H13ClO3. It is a member of the phenoxypropionic acid family, which is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chlorophenoxy group attached to a dimethylpropionic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid typically involves the reaction of 3-chlorophenol with 2,2-dimethylpropionic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the 3-chlorophenol, followed by the addition of 2,2-dimethylpropionic acid chloride. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as micro-pressurized liquid extraction (µPLE) coupled with high-performance liquid chromatography (HPLC) can be employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies related to plant growth regulation and herbicide activity.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of herbicides and plant growth regulators

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to the disruption of normal plant growth processes, ultimately causing plant death. The compound binds to auxin receptors, triggering a cascade of events that result in uncontrolled cell division and elongation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenoxy)propionic acid
  • 4-Chlorophenoxyacetic acid
  • 2,4-Dichlorophenoxyacetic acid

Uniqueness

3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other phenoxy acids, it has a higher degree of selectivity and potency in its applications, particularly in herbicidal activity .

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

3-(3-chlorophenoxy)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C11H13ClO3/c1-11(2,10(13)14)7-15-9-5-3-4-8(12)6-9/h3-6H,7H2,1-2H3,(H,13,14)

InChI Key

XHWMOAVPNOQVIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=CC(=CC=C1)Cl)C(=O)O

Origin of Product

United States

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